cis-3-(2-Fluorocyclopropyl)-3-oxopropanenitrile
Description
cis-3-(2-Fluorocyclopropyl)-3-oxopropanenitrile is a nitrile-containing compound featuring a fluorinated cyclopropane ring and a ketone group. Its unique structure combines the steric strain of the cyclopropyl ring with the electronic effects of fluorine and the electrophilic nitrile moiety.
Properties
IUPAC Name |
3-[(1S,2S)-2-fluorocyclopropyl]-3-oxopropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FNO/c7-5-3-4(5)6(9)1-2-8/h4-5H,1,3H2/t4-,5+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZIMDNDXEZWALA-UHNVWZDZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1F)C(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H]1F)C(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of cis-3-(2-Fluorocyclopropyl)-3-oxopropanenitrile typically involves multiple steps, starting with the preparation of the fluorocyclopropyl intermediate. One common synthetic route includes the reaction of a suitable cyclopropane derivative with a fluorinating agent under controlled conditions. The resulting fluorocyclopropyl compound is then subjected to further reactions to introduce the oxopropanenitrile group. Industrial production methods may involve optimized reaction conditions, such as temperature control, solvent selection, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
cis-3-(2-Fluorocyclopropyl)-3-oxopropanenitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles like amines or thiols replace the fluorine atom, forming new derivatives.
Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield carboxylic acids or amides.
Scientific Research Applications
Overview
Cis-3-(2-Fluorocyclopropyl)-3-oxopropanenitrile is a compound with significant potential in medicinal chemistry, particularly in the development of therapeutics targeting various diseases. Its unique structural features, including the fluorocyclopropyl moiety, enhance its biological activity and specificity.
Cancer Therapeutics
This compound has been investigated for its role as an inhibitor of serine/threonine kinases, particularly p21-activated kinase 1 (PAK1). This kinase is often overexpressed in cancerous tissues and plays a crucial role in cell proliferation and survival. Inhibiting PAK1 can lead to reduced tumor growth and metastasis, making this compound a candidate for cancer treatment .
Case Study:
A study demonstrated that derivatives of this compound effectively inhibited PAK1 activity in vitro, leading to decreased viability of cancer cells. The efficacy was assessed through cell proliferation assays and apoptosis induction tests .
Inflammatory Diseases
The compound has shown promise in treating inflammatory conditions due to its ability to modulate signaling pathways involved in inflammation. By inhibiting specific kinases, it may reduce the production of pro-inflammatory cytokines, thus alleviating symptoms associated with inflammatory diseases .
Research Findings:
In preclinical models, this compound exhibited significant anti-inflammatory effects, suggesting its potential as a therapeutic agent for diseases such as rheumatoid arthritis and inflammatory bowel disease .
Drug Development
As a building block in organic synthesis, this compound serves as a precursor for various bioactive compounds. Its unique structure allows for modifications that can lead to the discovery of new drugs with enhanced pharmacological properties .
Applications in Synthesis:
The compound can undergo various chemical reactions, including oxidation and reduction, enabling the synthesis of complex molecules that may possess desirable biological activities .
Mechanism of Action
The mechanism of action of cis-3-(2-Fluorocyclopropyl)-3-oxopropanenitrile involves its interaction with molecular targets such as enzymes or receptors. The fluorocyclopropyl group can form strong interactions with active sites, potentially inhibiting enzyme activity or altering receptor function. The compound’s reactivity allows it to form covalent bonds with target molecules, leading to significant biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
The compound’s closest analogs differ in core rings and substituents:
- Compound-1/Compound-2 (trans/cis-3-(3,4-dimethoxyphenyl)-4-styrylcyclohexene): These cyclohexene derivatives from Z. montanum () share a strained cyclic backbone but replace the fluorocyclopropyl group with dimethoxyphenyl and styryl substituents.
- 3-[3,4-dimethyl-5-(3-nitrilopropanoyl)thieno[2,3-b]thiophen-2-yl]-3-oxopropanenitrile (): This thienothiophene-based bis-nitrile shares the 3-oxopropanenitrile motif but replaces the fluorocyclopropyl with a sulfur-containing heterocycle. The thiophene ring enhances aromaticity and polarizability, which may favor solid-state packing or charge-transfer interactions compared to the aliphatic cyclopropane in the target compound .
- 2-Chlorobenzalmalononitrile (): A chlorinated aromatic nitrile with a dicyanoethylene group.
Table 1: Structural and Electronic Comparison
*logP values estimated via fragment-based methods.
Biological Activity
cis-3-(2-Fluorocyclopropyl)-3-oxopropanenitrile is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of the fluorocyclopropyl group enhances its reactivity and stability, making it a valuable candidate for various therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and comparative analysis with similar compounds.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The fluorocyclopropyl moiety allows for strong interactions with active sites of target proteins, potentially leading to inhibition or modulation of enzymatic activity.
Key Mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit serine/threonine kinases, particularly PAK1 (p21-activated kinase), which is implicated in various cancer pathways. This inhibition can disrupt signal transduction pathways that are often overactive in neoplastic tissues .
- Covalent Bond Formation : Its reactive nitrile group can form covalent bonds with nucleophilic residues in proteins, leading to irreversible inhibition of target enzymes.
Biological Activity Overview
Studies have demonstrated that this compound exhibits various biological activities:
Case Studies
- Cancer Cell Line Studies : In vitro studies have shown that this compound effectively inhibits the growth of cancer cell lines by targeting PAK1. This was demonstrated through assays measuring cell viability and proliferation rates in the presence of varying concentrations of the compound.
- Comparative Analysis with Similar Compounds : When compared to other fluorinated cyclopropyl compounds such as cis-3-(2-Chlorocyclopropyl)-3-oxopropanenitrile and cis-3-(2-Bromocyclopropyl)-3-oxopropanenitrile, this compound showed superior stability and potency in inhibiting PAK1, suggesting that the fluorine atom enhances its biological efficacy.
Research Findings
Recent studies have highlighted the potential of this compound in drug development:
- Therapeutic Applications : The compound is being explored for its ability to treat hyperproliferative diseases, including various cancers. Its mechanism as a PAK1 inhibitor positions it as a promising candidate for further development into a therapeutic agent .
- Synthesis and Derivatives : Ongoing research is focused on synthesizing derivatives of this compound to enhance its biological activity and selectivity towards specific targets. Variations in the cyclopropyl group or modifications to the oxo and nitrile functionalities are areas of active investigation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
